Dual Mcl-1/Bcl-2 Inhibition Potency Profile of Mcl-1/bcl-2-IN-3 vs. MCL-1/BCL-2-IN-2 (Nap-1)
Mcl-1/bcl-2-IN-3 (Compound 2) inhibits Mcl-1 with an IC50 of 5.95 μM and Bcl-2 with an IC50 of 4.78 μM in ELISA-based binding assays. Its closest structural congener from the same series, MCL-1/BCL-2-IN-2 (Nap-1), exhibits IC50 values of 4.45 μM for Mcl-1 and 3.18 μM for Bcl-2 under identical assay conditions [1]. This demonstrates that Mcl-1/bcl-2-IN-3 is marginally less potent on both targets but maintains a comparable dual inhibition ratio (Mcl-1/Bcl-2 IC50 ratio: ~1.24 for IN-3 vs. ~1.40 for IN-2). The modest potency shift is attributed to the specific substitution pattern on the acenaphtho-heterocycle core and is relevant when selecting a tool compound that balances target engagement with potential off-target minimization.
| Evidence Dimension | In vitro inhibitory potency (IC50) against Mcl-1 and Bcl-2 proteins |
|---|---|
| Target Compound Data | Mcl-1 IC50: 5.95 μM; Bcl-2 IC50: 4.78 μM |
| Comparator Or Baseline | MCL-1/BCL-2-IN-2 (Nap-1): Mcl-1 IC50: 4.45 μM; Bcl-2 IC50: 3.18 μM |
| Quantified Difference | IN-3 is 1.34-fold less potent on Mcl-1 and 1.50-fold less potent on Bcl-2 compared to IN-2 |
| Conditions | ELISA-based competitive binding assay; recombinant Mcl-1 and Bcl-2 proteins; compounds tested at multiple concentrations with IC50 determination [1] |
Why This Matters
Procurement selection between IN-3 and IN-2 requires balancing absolute potency against the desired target engagement window; IN-3 may be preferred when slightly reduced potency is tolerable in exchange for a specific selectivity profile or when used as a PROTAC precursor.
- [1] Wang Z, He N, Guo Z, Niu C, Song T, Guo Y, Cao K, Wang A, Zhu J, Zhang X, Zhang Z. Proteolysis Targeting Chimeras for the Selective Degradation of Mcl-1/Bcl-2 Derived from Nonselective Target Binding Ligands. J Med Chem. 2019 Sep 12;62(17):8152-8163. View Source
